An In-Depth Technical Guide to 2-Amino-2,4,6-cycloheptatrien-1-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Amino-2,4,6-cycloheptatrien-1-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2,4,6-cycloheptatrien-1-one, commonly known as 2-aminotropone, is a non-benzenoid aromatic compound that has garnered significant interest in synthetic and medicinal chemistry. Its unique seven-membered ring structure and versatile chemical reactivity make it a valuable building block for the synthesis of a wide range of heterocyclic compounds and a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-aminotropone. Furthermore, it explores the burgeoning potential of its derivatives in drug discovery, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols and spectroscopic data are included to provide a practical resource for researchers in the field.
Introduction: The Intriguing Chemistry of Troponoids
Tropones and their derivatives, collectively known as troponoids, are a class of non-benzenoid aromatic compounds characterized by a seven-membered conjugated ring system containing a carbonyl group. The parent compound, tropone, was first synthesized in 1951 and, along with its hydroxylated analogue tropolone, has been the subject of extensive research due to its unique electronic structure and aromatic character.[1] The polarization of the carbonyl group induces a partial positive charge on the ring, contributing to a resonance-stabilized tropylium cation-like structure with 6 π-electrons, which imparts aromaticity.
2-Aminotropone, the focus of this guide, is a key derivative where an amino group is substituted at the C2 position. This substitution significantly influences the electronic properties and reactivity of the tropone ring, making it an even more versatile synthetic intermediate. The presence of the amino group enhances the electron density of the ring and provides a handle for a variety of chemical transformations.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 2-aminotropone is essential for its effective utilization in research and development.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₇NO | [2][3] |
| Molecular Weight | 121.14 g/mol | [2][3] |
| CAS Number | 6264-93-3 | [2][3] |
| Appearance | Yellow crystalline solid | |
| IUPAC Name | 2-Amino-2,4,6-cycloheptatrien-1-one | [4] |
| Synonyms | 2-Aminotropone | [4] |
Spectroscopic Profile
The structural elucidation and characterization of 2-aminotropone and its derivatives rely heavily on various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum of 2-aminotropone is expected to show distinct signals for the vinyl protons on the seven-membered ring and the protons of the amino group. The chemical shifts and coupling constants are influenced by the electron-donating nature of the amino group and the electron-withdrawing effect of the carbonyl group.
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon typically appears at a downfield chemical shift (around 170-185 ppm), while the sp² hybridized carbons of the ring resonate in the aromatic region (around 115-150 ppm).[5][6][7] The carbon atom attached to the amino group will also show a characteristic chemical shift. A predicted ¹³C NMR spectrum is available.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-aminotropone is characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1630-1680 cm⁻¹), and C=C stretching vibrations of the conjugated ring system.
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Mass Spectrometry (MS): The mass spectrum of 2-aminotropone shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information. The NIST WebBook provides an electron ionization mass spectrum for this compound.[2][3]
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UV-Vis Spectroscopy: 2-Aminotropone exhibits characteristic ultraviolet-visible absorption maxima due to the π-π* electronic transitions within its conjugated system. The NIST WebBook reports a UV/Visible spectrum for this compound.[2] The position and intensity of these bands can be influenced by the solvent polarity.[9][10][11][12]
Synthesis of 2-Amino-2,4,6-cycloheptatrien-1-one
The most common and practical laboratory synthesis of 2-aminotropone starts from tropolone or cycloheptatriene.
Synthesis from Tropolone
A widely employed method involves the conversion of tropolone to 2-tosyloxytropone, followed by amination.
Experimental Protocol:
Step 1: Synthesis of 2-Tosyloxytropone
-
To a solution of tropolone in pyridine, add p-toluenesulfonyl chloride portion-wise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-tosyloxytropone, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Aminotropone
-
Dissolve the 2-tosyloxytropone in a suitable solvent (e.g., ethanol or THF).
-
Add an excess of aqueous ammonia or a solution of ammonia in methanol.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting 2-aminotropone by column chromatography on silica gel or alumina.
Causality behind Experimental Choices:
-
Pyridine is used as a base to neutralize the HCl generated during the tosylation reaction.
-
The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution by ammonia.
-
An excess of ammonia is used to drive the reaction to completion and to minimize the formation of di- and tri-substituted products.
Synthesis from Cycloheptatriene
An alternative route involves the oxidation of cycloheptatriene to form the tropone ring system, followed by functional group manipulations to introduce the amino group.[13] One common method is the oxidation of cycloheptatriene with selenium dioxide to yield tropone, which can then be converted to 2-aminotropone.[13]
Chemical Reactivity
The chemical reactivity of 2-aminotropone is governed by the interplay of the electron-donating amino group and the electron-withdrawing carbonyl group, as well as the inherent aromaticity of the tropone ring. It can undergo both electrophilic and nucleophilic substitution reactions.
Electrophilic Substitution
The amino group is a strong activating group and directs electrophiles to the ortho and para positions (C3, C5, and C7).
-
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the tropone ring.
-
Nitration: Nitration can be achieved using standard nitrating agents, though the reaction conditions must be carefully controlled to avoid oxidation of the amino group.
-
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the ring, typically at the positions activated by the amino group.
Nucleophilic Substitution
The carbonyl group activates the ring towards nucleophilic attack. The amino group itself can also be a target for nucleophiles under certain conditions. For instance, 2-aminotropone can react with various nucleophiles, and its derivatives can be synthesized through these reactions.[14]
Figure 1: Key reaction pathways of 2-aminotropone.
Applications in Drug Discovery and Development
The 2-aminotropone scaffold is of significant interest to medicinal chemists due to its ability to serve as a versatile template for the design of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.
Anticancer Activity
Several studies have highlighted the potential of 2-aminotropone derivatives as anticancer agents. For example, certain derivatives have demonstrated tumor-specific cytotoxicity.[15] The introduction of substituents such as bromine or a formylbenzene group on the tropone ring has been shown to enhance cytotoxic activity.[15] Specifically, 7-bromo-2-(4-hydroxyanilino)tropone and 4-isopropyl-2-(2-hydroxyanilino)tropone have been identified as highly active derivatives that can induce apoptosis in certain cancer cell lines.[15] The mechanism of action often involves the induction of apoptosis through the activation of caspases.[15] The structural versatility of the 2-aminotropone core allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies to optimize anticancer potency and selectivity.[16][17][18][19]
Antimicrobial Activity
Derivatives of 2-aminotropone have also been investigated for their antimicrobial properties. The unique electronic and structural features of the tropone ring can be exploited to design compounds that interfere with essential microbial pathways. The amino group provides a convenient point for modification to generate a diverse range of analogues for screening against various bacterial and fungal strains.[20][21][22]
Enzyme Inhibition
The 2-aminotropone scaffold can be utilized to design inhibitors of various enzymes. The carbonyl group and the amino group can participate in hydrogen bonding and other interactions with the active site of a target enzyme. For instance, derivatives of the related 2-aminopyridine have been shown to inhibit enzymes of the glyoxylate shunt in Pseudomonas aeruginosa, suggesting a potential strategy for developing new antibacterial agents.[23] Furthermore, other 2-aminoheterocycle derivatives have been developed as potent and selective enzyme inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors for the treatment of hematological malignancies.[24][25][26] This highlights the potential of the 2-aminotropone core in designing targeted therapies.
Figure 2: Applications of 2-aminotropone in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): It is recommended to handle 2-aminotropone in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[27][28]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[27]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[27][29]
-
Toxicity: The toxicological properties of 2-aminotropone have not been extensively studied. As with any chemical, it should be handled with care, and exposure should be minimized.[28] In case of accidental exposure, seek immediate medical attention.
Conclusion
2-Amino-2,4,6-cycloheptatrien-1-one is a fascinating molecule with a rich chemistry and significant potential for future applications, particularly in the field of drug discovery. Its unique structural and electronic properties, coupled with its versatile reactivity, make it an invaluable tool for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, and has highlighted the promising biological activities of its derivatives. As research in this area continues, it is anticipated that the 2-aminotropone scaffold will play an increasingly important role in the development of new therapeutic agents to address unmet medical needs.
References
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[Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][15][27]oxazine and 2-aminotropone derivatives - PubMed]([Link])
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